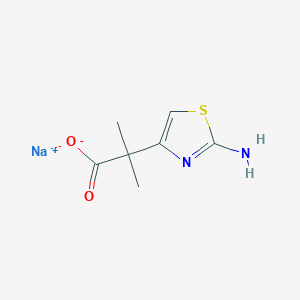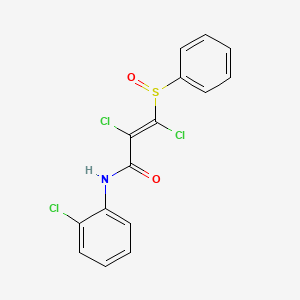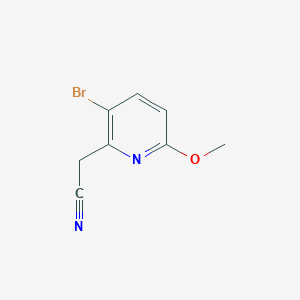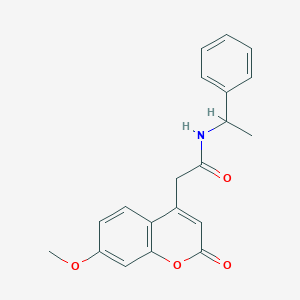![molecular formula C24H20FN3O2S2 B2493937 N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252903-31-3](/img/structure/B2493937.png)
N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions that target the formation of key structural features like thieno[3,2-d]pyrimidin rings, which are common in molecules with significant biological activity. For instance, compounds with a thieno[2,3-d]pyrimidine backbone have been synthesized through reactions involving sulfanylacetamides and diamino substitutions, demonstrating the potential for creating diverse molecules with specific functionalities (Gangjee et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, shows a folded conformation stabilized by intramolecular hydrogen bonding. This folded structure, characteristic of many bioactive molecules, influences the molecule's interaction with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions of these compounds often involve modifications at the sulfanyl, acetamide, or pyrimidinyl components to introduce new functionalities or improve existing ones. For instance, the interaction of pyrimidinyl groups with electrophiles or nucleophiles can lead to a range of derivatives with varied biological activities. Such chemical versatility is crucial for designing molecules with targeted properties (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of these molecules, including solubility, melting points, and crystalline structure, are influenced by their molecular conformation and substitution patterns. For example, intramolecular hydrogen bonding and the presence of fluorine atoms can affect the molecule's solubility and crystal packing, which are important for its bioavailability and stability (Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are defined by the molecule's core structure and substituents. The presence of a thieno[3,2-d]pyrimidin ring, for instance, contributes to the molecule's ability to engage in various chemical reactions, offering pathways to synthesize derivatives with desired biological or chemical properties (Kobayashi et al., 2007).
科学的研究の応用
Synthesis and Structural Analysis
Recent studies have detailed the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives, showcasing their potential for antitumor activity. For example, Hafez and El-Gazzar (2017) described the synthesis of thieno[3,2-d]pyrimidine derivatives showing potent anticancer activity against various human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017). Additionally, Subasri et al. (2016) reported on the crystal structures of similar compounds, highlighting their folded conformation and intramolecular hydrogen bonding stabilizing their structure (Subasri et al., 2016).
Anticancer and Antibacterial Activity
Several studies have focused on the biological activities of thieno[3,2-d]pyrimidine derivatives, including their anticancer and antibacterial properties. Gangjee et al. (2008) synthesized classical and nonclassical analogues of thieno[2,3-d]pyrimidine antifolates as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing significant antitumor activity (Gangjee, Qiu, Li, & Kisliuk, 2008). Similarly, Sunder and Maleraju (2013) synthesized derivatives with significant anti-inflammatory activity, which may suggest potential for cancer treatment (Sunder & Maleraju, 2013).
Molecular Docking and Computational Studies
Mary et al. (2020) performed quantum chemical insights into the molecular structure and drug likeness of a novel anti-COVID-19 molecule, demonstrating its potential by docking against SARS-CoV-2 protein. This suggests a broader application of such compounds in viral research (Mary et al., 2020).
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-17-8-5-15(6-9-17)13-28-23(30)22-20(11-12-31-22)27-24(28)32-14-21(29)26-19-10-7-16-3-1-2-4-18(16)19/h1-6,8-9,11-12,19H,7,10,13-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWKSMYLXQVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)
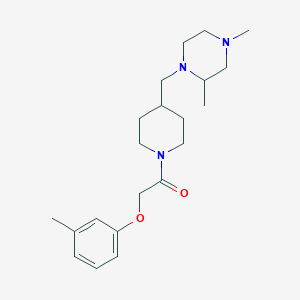

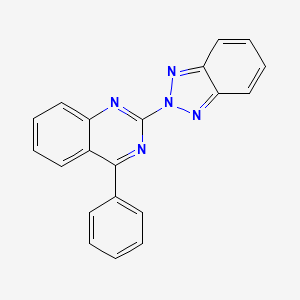
![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)
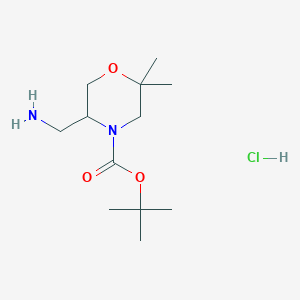
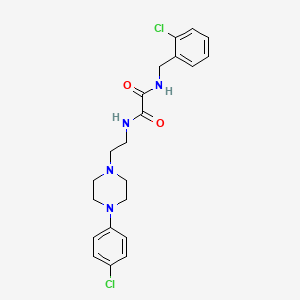
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)

